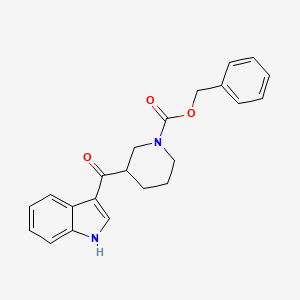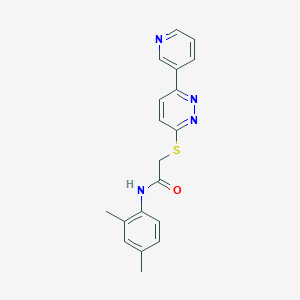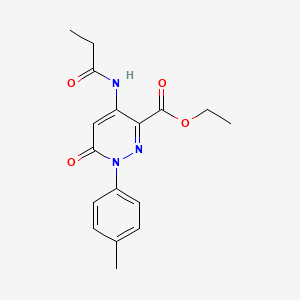![molecular formula C27H23FN2O5 B2371192 ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-50-0](/img/structure/B2371192.png)
ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a fluorophenyl group, a tolyl group, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves techniques such as nucleophilic substitution (for introducing the fluorophenyl and tolyl groups) and cyclization (for forming the isoxazole ring).Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the isoxazole ring suggests that it might undergo reactions typical of heterocycles, such as electrophilic substitution or ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom (which is highly electronegative), the isoxazole ring, and the spatial arrangement of the different functional groups.Applications De Recherche Scientifique
New Approaches to Heterocyclic Compounds
Research on pyrrolo[1,2-a]quinoxaline derivatives, which are structurally related to the query compound, shows advancements in the synthesis of heterocyclic compounds. These compounds are synthesized through reactions involving ethyl 2,2-dihydropoly(per)fluoroalkanoate and various N-phenacyl benzimidazole bromides, showcasing the potential for creating new molecules with diverse applications in material science and pharmaceuticals (Xue-chun Zhang & Wei‐yuan Huang, 1997).
Electrochemical and Electrochromic Properties
Another study focuses on the electrochemical and electrochromic properties of novel donor-acceptor type monomers. These monomers show good electrochemical activity and potential for use in organic electronics due to their ability to change color under different applied potentials, highlighting the importance of designing molecules with specific electronic characteristics for applications in displays and sensors (Bin Hu et al., 2013).
Molecular Structure Analysis
Further research involves the synthesis and structural analysis of compounds with boric acid ester intermediates. These studies use techniques like X-ray diffraction and DFT calculations to understand the molecular structure and properties, which is crucial for developing new materials with tailored properties for applications in catalysis, pharmaceuticals, and materials science (P.-Y. Huang et al., 2021).
Safety And Hazards
Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug.
Propriétés
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKAYZLZOWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)




![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B2371118.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)

![Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2371123.png)
![N-[cyano(2-methoxyphenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxamide](/img/structure/B2371126.png)

![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)
![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)